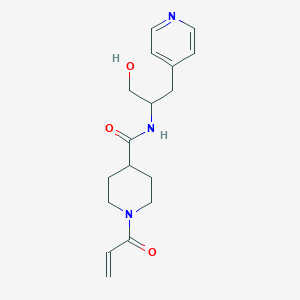
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of piperidine carboxamide compounds and has shown promising results in various studies.
作用机制
The mechanism of action of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, studies have shown that N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can interact with various proteins and enzymes, including histone deacetylases, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disorder research, N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
The advantages of using N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its synthetic nature, low toxicity, and potential therapeutic applications. However, the limitations of using N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
未来方向
For N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide research include further understanding of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, the development of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide derivatives with improved pharmacokinetic properties and reduced toxicity can lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction between 1-(3-pyridyl)propan-2-amine and 1-acetyl-4-piperidone, followed by the addition of hydroxylamine hydrochloride and propenoic acid. The final product is obtained after purification through column chromatography.
科学研究应用
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)19-15(12-21)11-13-3-7-18-8-4-13/h2-4,7-8,14-15,21H,1,5-6,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSHLAIUXUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


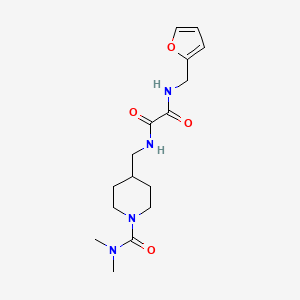
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
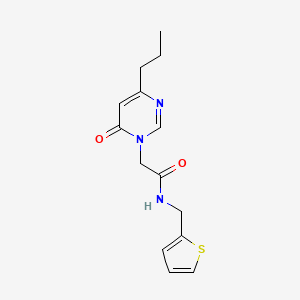
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)
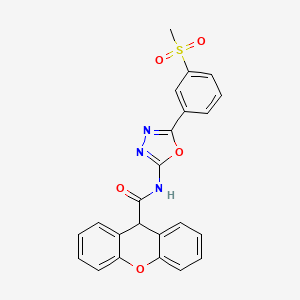
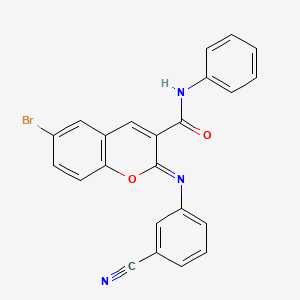
![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
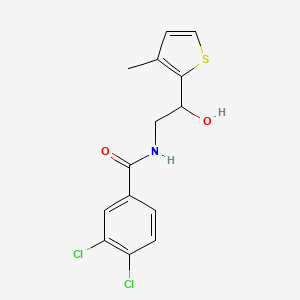
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
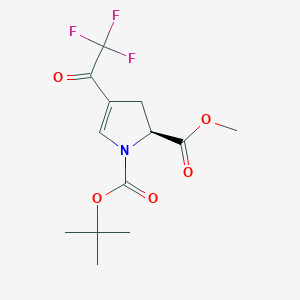
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)